molecular formula C19H22FN3O4S B2500982 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 1251562-82-9

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2500982
CAS No.: 1251562-82-9
M. Wt: 407.46
InChI Key: AKXZFKMGVIMENA-UHFFFAOYSA-N
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Description

2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with an azepane-sulfonyl group at position 3 and an N-(4-fluorophenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c20-15-7-9-16(10-8-15)21-18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-1-2-4-13-23/h5-11H,1-4,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXZFKMGVIMENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane-1-sulfonyl intermediate, followed by the introduction of the oxo and dihydropyridinyl groups. The final step involves the acylation of the intermediate with 4-fluorophenyl acetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs from the evidence, focusing on core scaffolds, substituents, and synthetic or analytical methodologies.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Synthesis/Analysis Highlights Relevance to Target Compound
Target Compound 2-Oxo-1,2-dihydropyridine 3-(Azepane-1-sulfonyl), N-(4-fluorophenyl)acetamide Likely involves sulfonation and amidation steps (inferred from ) Reference for comparison
2-Oxoindoline derivatives () 2-Oxoindoline Varied aryl/heteroaryl acetamides (e.g., 4-fluorophenyl in 1-F) Multi-step condensation/purification Shared 2-oxoheterocycle; fluorophenyl substituent similarity
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () Benzothiazole 4-Fluorophenylacetamide Amide coupling (patent-derived methods) Fluorophenylacetamide moiety; divergent core
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazole 3,4-Dichlorophenyl, methyl groups Carbodiimide-mediated amidation Amide group conformation analysis via crystallography
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)... () Tetrahydropyrimidine Piperidine, difluorophenyl SN2 alkylation, NMR/HRMS validation Use of acetamide in structural diversification

Key Comparative Insights

Core Scaffold Diversity :

  • The target compound’s 2-oxo-1,2-dihydropyridine core distinguishes it from 2-oxoindolines (), pyrazoles (), and benzothiazoles (). These scaffolds influence electronic properties and binding modes. For example, pyridines often participate in π-π interactions, while indolines may enhance planarity for intercalation .

Substituent Effects: The azepane-sulfonyl group in the target compound is unique among the analogs. Sulfonyl groups are known to improve metabolic stability and hydrogen-bonding capacity compared to thioether (e.g., ) or nitro groups () . The 4-fluorophenyl substituent is shared with compound 1-F () and N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (). Fluorine’s electron-withdrawing effects may enhance membrane permeability and modulate target affinity .

Synthetic Strategies :

  • Amide bond formation is common across analogs (e.g., carbodiimide-mediated in , nucleophilic substitution in ). The target compound likely employs similar amidation or sulfonation steps .
  • Structural validation via NMR and HRMS () is critical for confirming regiochemistry, especially in sulfonamide-bearing compounds .

Crystallographic Analysis :

  • highlights conformational flexibility in acetamide derivatives, with dihedral angles between aryl and heterocyclic rings ranging from 44.5° to 77.5°. The azepane-sulfonyl group in the target compound may impose steric constraints, affecting its binding pose .

The target’s sulfonyl group may further optimize selectivity or pharmacokinetics .

Notes

  • Structural Confirmation : The use of SHELX programs () for crystallographic refinement, as seen in , would be critical for resolving the target compound’s 3D conformation and hydrogen-bonding networks.
  • Limitations : Direct biological or thermodynamic data (e.g., IC50, LogP) are absent in the evidence, necessitating further experimental validation for the target compound.

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 318.39 g/mol. Its structure includes:

  • Dihydropyridine ring : Known for various biological activities.
  • Azepane sulfonyl group : Potentially enhancing solubility and bioactivity.
  • 4-Fluorophenyl acetamide moiety : May influence receptor binding and activity.

Preliminary studies suggest that this compound may function as an enzyme inhibitor or modulator of receptor activity. The proposed mechanism involves:

  • Binding to active sites on enzymes or receptors, thereby influencing biochemical pathways.
  • Potential interactions with various molecular targets, leading to altered cellular processes.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial properties : Inhibition of bacterial growth.
  • Anticancer effects : Inducing apoptosis in cancer cells.
  • Anti-inflammatory effects : Modulating inflammatory pathways.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, it was found that derivatives containing the dihydropyridine structure demonstrated notable efficacy against Gram-positive bacteria. The compound's sulfonyl group was hypothesized to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of similar dihydropyridine derivatives revealed that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the compound's ability to modulate apoptotic pathways via caspase activation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine release

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the fluorophenyl derivative via nucleophilic substitution or coupling reactions, ensuring regioselectivity by controlling electrophilic aromatic substitution conditions (e.g., solvent polarity, temperature) .
  • Step 2 : Construct the azepane-sulfonyl-pyridone core using sulfonation and cyclization reactions. Use catalysts like Hünig’s base to enhance sulfonyl group incorporation .
  • Step 3 : Perform acylation of the intermediate with N-(4-fluorophenyl)acetamide. Optimize coupling agents (e.g., EDC/HOBt) and reaction time to maximize yield .
  • Analytical Monitoring : Employ TLC for real-time reaction tracking and NMR (¹H/¹³C) to confirm intermediate structures .

Q. How can researchers ensure structural integrity and purity during synthesis?

  • Methodology :

  • Chromatography : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions. Validate purity via HPLC (>95% peak area) .
  • Spectroscopy : Confirm stereochemistry and functional groups using 2D NMR (COSY, HSQC) and FT-IR (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
  • Crystallography : Obtain single-crystal X-ray diffraction data to resolve bond angles and confirm the pyridone ring conformation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer models?

  • Methodology :

  • Target Identification : Conduct kinase inhibition assays (e.g., ATP-binding site competition) and molecular docking studies using Schrödinger Suite to predict binding affinity to oncogenic targets (e.g., PI3K, EGFR) .
  • Pathway Analysis : Use Western blotting to measure downstream biomarkers (e.g., phosphorylated Akt, caspase-3 cleavage) in treated cancer cell lines (e.g., MCF-7, A549) .
  • In Vivo Validation : Perform xenograft studies in immunodeficient mice with dose escalation (10–50 mg/kg, IP) and monitor tumor volume regression via caliper measurements .

Q. How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?

  • Methodology :

  • Modification Strategies :
Substituent Biological Impact Example Modification
Azepane ring sizeAlters target selectivityReplace azepane with piperidine to reduce steric hindrance
Fluorophenyl groupEnhances metabolic stabilityIntroduce electron-withdrawing groups (e.g., CF₃) to block CYP450 oxidation
  • ADME Profiling : Measure logP (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability in liver microsomes .

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective or antiviral activity?

  • Methodology :

  • In Vitro :
  • Neuroprotection : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) and measure viability via MTT assay. Compare with reference compounds (e.g., riluzole) .
  • Antiviral Screening : Test inhibition of viral replication (e.g., SARS-CoV-2 pseudovirus) using plaque reduction assays in Vero E6 cells .
  • In Vivo :
  • Neuroprotection : Administer compound (5–20 mg/kg, oral) in MPTP-induced Parkinson’s disease mice and assess dopamine levels via HPLC .

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